molecular formula C11H17NO B1595458 (S)-1-(2,6-dimethylphenoxy)propan-2-amine CAS No. 94991-72-7

(S)-1-(2,6-dimethylphenoxy)propan-2-amine

Cat. No. B1595458
CAS RN: 94991-72-7
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-JTQLQIEISA-N
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Description

(S)-1-(2,6-dimethylphenoxy)propan-2-amine, also known as Dexfenfluramine, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of amphetamines and acts as a serotonin agonist.

Scientific Research Applications

Conformational Analysis and Crystal Structures

  • Crystal Structure Studies : The compound has been extensively studied for its conformational behavior and crystal structures. Research conducted by Nitek et al. (2020) examined the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the (S)-1-(2,6-dimethylphenoxy)propan-2-amine variant. These studies contribute significantly to understanding the physical and chemical properties of these compounds (Nitek et al., 2020).

Chemical Synthesis and Catalysis

  • Catalytic Amination of Alcohols : The compound has been used in the amination of alcohols. Kaniewska et al. (1988) researched the amination reaction of alcohols including 1-(2,6-dimethylphenoxy)-2-propanol, demonstrating the compound's role in chemical synthesis (Kaniewska et al., 1988).

Precursor to Pharmaceutical Compounds

  • Synthesis of Pharmaceutical Compounds : Manna et al. (2019) used a chiron approach to acquire optically pure variants of the compound, which are precursors to pharmaceuticals like mexiletine. This highlights its significance in medicinal chemistry (Manna et al., 2019).

Pharmaceutical Applications

  • Drug Metabolism and Bioactivity : Xi et al. (2011) studied 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists, demonstrating the compound's relevance in drug metabolism and bioactivity (Xi et al., 2011).

Supramolecular Chemistry

  • Supramolecular Oxidation Studies : Marinescu et al. (2005) found that cyclodextrin derivatives catalyzed the oxidation of aromatic amines, including 2,6-dimethylphenoxy derivatives. This research underlines the compound's role in supramolecular chemistry (Marinescu et al., 2005).

Analytical Chemistry

  • Enantioseparation in Anticonvulsants : Walczak et al. (2014) developed a method for determining the enantiomeric purity of 2,6-dimethylphenoxyacetyl derivatives, which includes the compound . This is significant in the field of analytical chemistry

Conformational Analysis and Crystal Structures

  • Crystal Structure Studies : The compound has been extensively studied for its conformational behavior and crystal structures. Research conducted by Nitek et al. (2020) examined the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the (S)-1-(2,6-dimethylphenoxy)propan-2-amine variant. These studies contribute significantly to understanding the physical and chemical properties of these compounds (Nitek et al., 2020).

Chemical Synthesis and Catalysis

  • Catalytic Amination of Alcohols : The compound has been used in the amination of alcohols. Kaniewska et al. (1988) researched the amination reaction of alcohols including 1-(2,6-dimethylphenoxy)-2-propanol, demonstrating the compound's role in chemical synthesis (Kaniewska et al., 1988).

Precursor to Pharmaceutical Compounds

  • Synthesis of Pharmaceutical Compounds : Manna et al. (2019) used a chiron approach to acquire optically pure variants of the compound, which are precursors to pharmaceuticals like mexiletine. This highlights its significance in medicinal chemistry (Manna et al., 2019).

Pharmaceutical Applications

  • Drug Metabolism and Bioactivity : Xi et al. (2011) studied 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists, demonstrating the compound's relevance in drug metabolism and bioactivity (Xi et al., 2011).

Supramolecular Chemistry

  • Supramolecular Oxidation Studies : Marinescu et al. (2005) found that cyclodextrin derivatives catalyzed the oxidation of aromatic amines, including 2,6-dimethylphenoxy derivatives. This research underlines the compound's role in supramolecular chemistry (Marinescu et al., 2005).

properties

IUPAC Name

(2S)-1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,6-dimethylphenoxy)propan-2-amine

CAS RN

94991-72-7
Record name Mexiletine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEXILETINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX645YZ46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Manna, S Chatterjee, I Chakraborty, T Bhaumik - Carbohydrate research, 2020 - Elsevier
Chiron approach was used to acquire optically pure (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, immediate precursors of (S)- and (R)-mexiletines, respectively. Two different …
Number of citations: 2 www.sciencedirect.com
J González-Sabı́n, V Gotor, F Rebolledo - Tetrahedron: Asymmetry, 2002 - Elsevier
Some pharmacologically active amines such as amphetamine, the isomeric o-, m- and p-methoxyamphetamines, 4-phenylbutan-2-amine and mexiletine, as well as their corresponding …
Number of citations: 90 www.sciencedirect.com
G Milani, R Budriesi, E Tavazzani… - Archiv der …, 2023 - Wiley Online Library
Long QT syndrome (LQTS) is a disorder of cardiac electrophysiology resulting in life‐threatening arrhythmias; nowadays, only a few drugs are available for the management of LQTS. …
Number of citations: 6 onlinelibrary.wiley.com

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